molecular formula C21H22FN3O3 B6925529 N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

Cat. No.: B6925529
M. Wt: 383.4 g/mol
InChI Key: OLQNSYXISZTPOU-UHFFFAOYSA-N
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Description

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a piperidine ring, a fluorinated phenyl group, and a benzoxazine core

Properties

IUPAC Name

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-13-9-15(22)5-6-18(13)25-8-2-3-16(11-25)23-21(27)14-4-7-19-17(10-14)24-20(26)12-28-19/h4-7,9-10,16H,2-3,8,11-12H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQNSYXISZTPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCCC(C2)NC(=O)C3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of 4-fluoro-2-methylbenzaldehyde with piperidine under acidic conditions to form the corresponding Schiff base, followed by reduction to yield the piperidine derivative.

    Construction of the Benzoxazine Core: The next step involves the formation of the benzoxazine core. This can be accomplished by reacting the piperidine intermediate with 2-aminophenol in the presence of a suitable catalyst, such as a Lewis acid, to form the benzoxazine ring.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the benzoxazine intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-[1-(4-chloro-2-methylphenyl)piperidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide and N-[1-(4-bromo-2-methylphenyl)piperidin-3-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide share structural similarities.

    Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to molecular targets.

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